2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-cyclopentyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c22-19-17(21(27)23-12-14-8-5-11-28-14)18-20(26(19)13-6-1-2-7-13)25-16-10-4-3-9-15(16)24-18/h3-4,9-10,13-14H,1-2,5-8,11-12,22H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXCRJQSYLVGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of an appropriate precursor to form the pyrroloquinoxaline core. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrroloquinoxaline core.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the pyrroloquinoxaline core with an oxolan-2-ylmethyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization, chromatography, or distillation may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments, such as amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield amines and carboxylic acids.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "2-amino-N-cyclopentyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide" and "4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide":
Scientific Research Applications
While specific case studies and comprehensive data tables for "2-amino-N-cyclopentyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide" are not available within the search results, some potential applications can be inferred from the information on similar compounds .
Potential mechanisms of action
The mechanism of action of 4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to alterations in cellular processes and signaling pathways.
Structural Features and Activity
The uniqueness of 4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide lies in its specific structural features, such as the presence of the cyclopentyl and oxolan-2-ylmethyl groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with receptors in the nervous system, modulating neurotransmitter release and leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The table below compares key structural features and properties of the target compound with similar analogs:
Key Observations:
- Lipophilicity : The target compound’s cyclopentyl and oxolan groups balance lipophilicity, favoring membrane permeability compared to polar analogs (e.g., morpholinylethyl in ).
- Synthetic Complexity : The oxolan-2-ylmethyl group may require specialized synthetic routes, unlike simpler alkyl/aromatic substituents in or .
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target (~422.5 g/mol) falls within the acceptable range for CNS drugs, unlike higher-MW analogs (e.g., 498.6 g/mol in ).
- logP Predictions : Cyclopentyl and oxolan groups likely yield a logP of ~3.5–4.0, balancing solubility and permeability.
- Metabolic Stability : The absence of labile groups (e.g., Schiff bases in ) suggests improved metabolic stability for the target compound.
Biological Activity
2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including antioxidant, anticancer, and antibacterial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is C21H25N5O2. The structure features a pyrrolo[2,3-b]quinoxaline core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may exert its effects through:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical cellular pathways, potentially leading to altered cell signaling.
- Radical Scavenging : Similar compounds have demonstrated antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Biological Activity Overview
Case Studies and Experimental Findings
- Antioxidant Activity : A study evaluated the antioxidant potential of pyrroloquinoxaline derivatives using the DPPH assay. The compound demonstrated significant radical scavenging activity comparable to established antioxidants like Trolox .
- Anticancer Properties : Research has indicated that derivatives of pyrrolo[2,3-b]quinoxaline can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancerous cells .
- Antibacterial Effects : In vitro studies have shown that this compound exhibits antibacterial activity against specific strains of bacteria. The exact mechanism is still being explored but may involve disruption of bacterial cell wall synthesis or function .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 2-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodology :
- Step 1 : Begin with the pyrroloquinoxaline core synthesis via cyclization of substituted quinoxaline precursors under acidic or basic conditions (e.g., using p-toluenesulfonic acid) .
- Step 2 : Introduce the cyclopentyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with palladium catalysts) .
- Step 3 : Attach the oxolane (tetrahydrofuran) methyl group via nucleophilic substitution or reductive amination, optimizing solvent choice (e.g., DMF or dichloromethane) and temperature (60–100°C) .
- Step 4 : Purify intermediates via column chromatography or recrystallization, and validate purity using HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry, particularly for the cyclopentyl and oxolane moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~450–500) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between structural analogs?
- Strategies :
-
Orthogonal Assays : Compare results across multiple assays (e.g., kinase inhibition vs. apoptosis assays) to confirm target specificity .
-
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclopentyl vs. naphthyl groups) to isolate contributions to activity .
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Meta-Analysis : Aggregate data from analogs (e.g., dichlorophenyl or dimethoxyphenyl derivatives) to identify trends (Table 1) .
Table 1 : Comparative Biological Activities of Pyrroloquinoxaline Derivatives
Q. What computational methods can predict the biological targets of this compound?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against targets like phosphodiesterases (PDE4) or histone deacetylases (HDACs), leveraging the compound’s carboxamide and amino groups for hydrogen bonding .
- Machine Learning : Train models on pyrroloquinoxaline datasets (e.g., ChEMBL) to predict kinase or GPCR interactions .
- MD Simulations : Run 100-ns simulations to assess binding stability with hypothesized targets (e.g., HDAC1) .
Q. How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?
- Experimental Design :
- Steric Maps : Generate steric maps (e.g., using PyMOL) to identify hindered sites (e.g., near the cyclopentyl group), guiding electrophilic substitution .
- DFT Calculations : Compute Fukui indices to predict nucleophilic/electrophilic regions; the amino group at C2 is highly nucleophilic, favoring reactions at C3 or C7 .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states in SN2 reactions at the oxolane methyl site .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature) and minimize side products .
- Data Reproducibility : Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) and report % inhibition ± SEM across triplicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
